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molecular formula C19H26BrN3O2S B8337115 3-(3,5-Di-t-butyl-4-hydroxyphenyl)-6-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr CAS No. 117829-34-2

3-(3,5-Di-t-butyl-4-hydroxyphenyl)-6-oxo-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HBr

Cat. No. B8337115
M. Wt: 440.4 g/mol
InChI Key: IDIMSSNAYBYOLY-UHFFFAOYSA-N
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Patent
US04891374

Procedure details

34.4 g (0.11 mol) of 2-bromo-1-(3,5-di-tert.butyl-4-hydroxyphenyl)-ethanone from Example 1(a) and 13.8 g (0.11 mol) of 1-amino-2-thioxo-5-imidazolidinone from step (a) were heated at 90° C. for 30 minutes in 300 ml of glacial acelic acid. After cooling, the precipitate was filtered off and washed with 250 ml of ethyl acetate, and the crystals were dried in vacuo over phosphorus pentoxide.
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
glacial acelic acid
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)=O.[NH2:20][N:21]1[C:25](=[O:26])[CH2:24][NH:23][C:22]1=[S:27]>>[BrH:1].[C:11]([C:9]1[CH:10]=[C:5]([C:3]2[CH2:2][S:27][C:22]3=[N:23][CH2:24][C:25](=[O:26])[N:21]3[N:20]=2)[CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]=1[OH:15])([CH3:14])([CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
34.4 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
13.8 g
Type
reactant
Smiles
NN1C(NCC1=O)=S
Name
glacial acelic acid
Quantity
300 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with 250 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the crystals were dried in vacuo over phosphorus pentoxide

Outcomes

Product
Name
Type
Smiles
Br.C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=NN2C(SC1)=NCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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